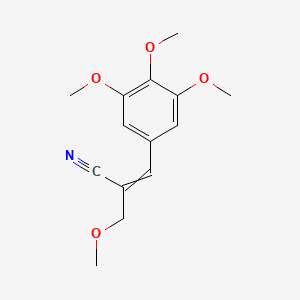
2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
Übersicht
Beschreibung
2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is an organic compound that features a trimethoxyphenyl group attached to an acrylonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trimethoxyphenyl group is known for its bioactivity and is often found in pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and malononitrile.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine or pyridine to form the corresponding α,β-unsaturated nitrile.
Methoxymethylation: The resulting product is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogenation catalysts or reducing agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has several scientific research applications:
Medicinal Chemistry: The trimethoxyphenyl group is known for its bioactivity, making this compound a potential candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of various industrial chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile involves its interaction with specific molecular targets:
Molecular Targets: The trimethoxyphenyl group can interact with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to inhibition of their activity.
Pathways Involved: The compound can affect cellular pathways related to cell division, stress response, and redox balance. For example, inhibition of tubulin polymerization can disrupt microtubule formation, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxycinnamamide: Similar in structure but with an amide group instead of a nitrile.
3,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar bioactivity.
3,4,5-Trimethoxycinnamic Acid: Contains a carboxylic acid group instead of a nitrile.
Uniqueness
2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is unique due to its combination of the trimethoxyphenyl group with an acrylonitrile moiety, providing a distinct set of chemical and biological properties
Eigenschaften
Molekularformel |
C14H17NO4 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3 |
InChI-Schlüssel |
RMKSZKNEPFLURM-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

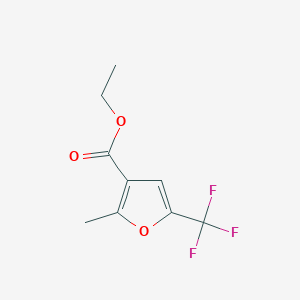
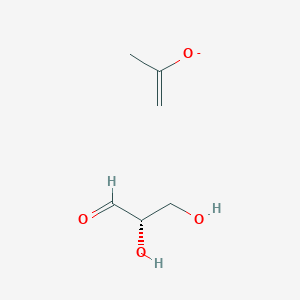
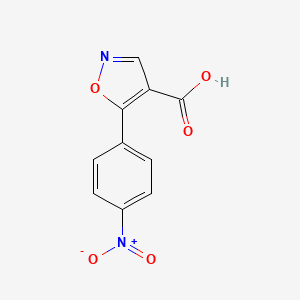
![2-Ethyl-6-methylimidazo[1,2-b]pyridazine](/img/structure/B8767959.png)
![2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE](/img/structure/B8767967.png)

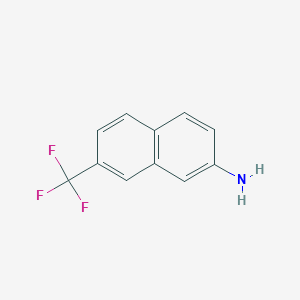


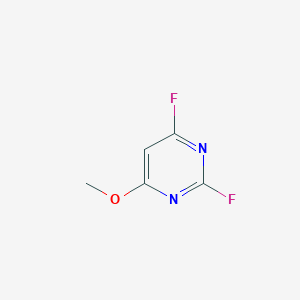
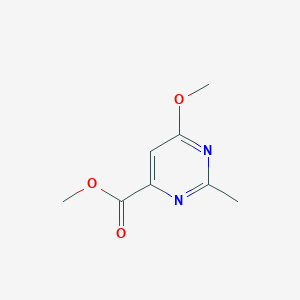
![Ethyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B8768016.png)

